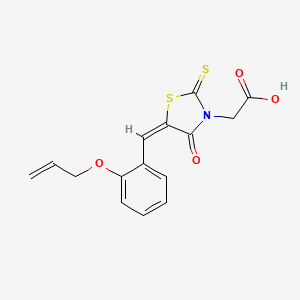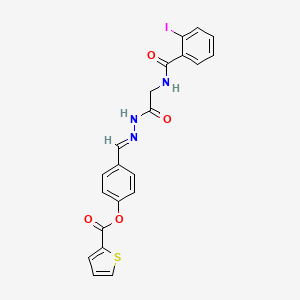
4-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate is a complex organic compound with the molecular formula C21H16IN3O4S and a molecular weight of 533.348 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves multiple steps, starting with the iodination of benzoic acid to form 2-iodobenzoic acid. This is followed by the formation of 2-iodobenzoyl chloride through reaction with thionyl chloride. The resulting compound is then reacted with aminoacetic acid to form 2-(((2-iodobenzoyl)amino)acetic acid). This intermediate undergoes further reactions with carbohydrazide and 4-aminophenyl 2-thiophenecarboxylate to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited industrial applications due to its primary use in research.
Wirkmechanismus
The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to involve binding to active sites and altering the function of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: Similar structure with a bromine atom instead of a thiophene ring.
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-furoate: Similar structure with a furan ring instead of a thiophene ring.
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure with a methoxy group on the benzene ring.
Uniqueness
The uniqueness of 4-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thiophene ring and the iodine atom makes it a valuable compound for research in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
767339-14-0 |
|---|---|
Molekularformel |
C21H16IN3O4S |
Molekulargewicht |
533.3 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H16IN3O4S/c22-17-5-2-1-4-16(17)20(27)23-13-19(26)25-24-12-14-7-9-15(10-8-14)29-21(28)18-6-3-11-30-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI-Schlüssel |
LQHAQRSYKZMJDZ-WYMPLXKRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029379.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12029385.png)
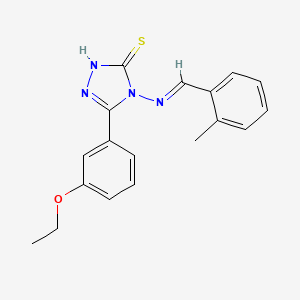
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029397.png)



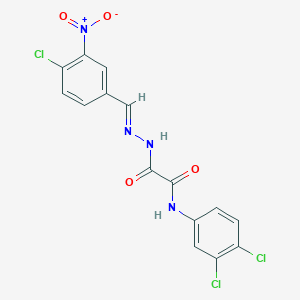
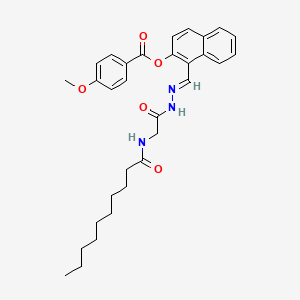
![N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12029413.png)
![N-(2-Chlorophenyl)-2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B12029415.png)
![[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12029418.png)
